1,2-Dibromocyclopentene
Overview
Description
1,2-Dibromocyclopentene is an organic compound with the molecular formula C5H6Br2. It is a derivative of cyclopentene, where two bromine atoms are attached to the first and second carbon atoms of the cyclopentene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
1,2-Dibromocyclopentene can be synthesized through several methods. One common synthetic route involves the bromination of cyclopentene. The reaction typically occurs in the presence of a brominating agent such as bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of cyclopentene, resulting in the formation of this compound .
Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,2-Dibromocyclopentene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to cyclopentene by using reducing agents such as zinc in acetic acid.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentadiene. This reaction typically involves the use of a strong base like potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Grignard reagent formed from this compound can be used to synthesize various alcohols, ketones, and other organic compounds.
Scientific Research Applications
1,2-Dibromocyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,2-dibromocyclopentene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds. In elimination reactions, the compound forms a double bond by losing two bromine atoms. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
1,2-Dibromocyclopentene can be compared with other similar compounds such as 1,2-dibromocyclopentane and 1,2-dichlorocyclopentene:
1,2-Dibromocyclopentane: This compound is a saturated analog of this compound, where the double bond is replaced by a single bond. It exhibits different reactivity due to the absence of the double bond.
1,2-Dichlorocyclopentene: This compound has chlorine atoms instead of bromine atoms. The difference in halogen atoms affects the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,2-dibromocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFXPGGROADNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403305 | |
Record name | 1,2-Dibromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75415-78-0 | |
Record name | 1,2-Dibromocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 1,2-dibromocyclopentene in organic synthesis?
A1: this compound serves as a versatile starting material for various organic transformations.
- Palladium-catalyzed Coupling Reactions: It readily participates in Heck reactions, enabling the synthesis of complex molecules like (E,Z,E)-1,3,5-hexatrienes []. These hexatrienes can further undergo 6π-electrocyclization to yield substituted cyclohexadienes [].
- Formation of Cycloalkynes: this compound acts as a precursor to cyclopentyne, a highly reactive intermediate, in the presence of lithium bromide []. This complex then participates in cycloaddition reactions, demonstrating the utility of this compound in accessing strained cyclic systems.
- Synthesis of Oligomers: Researchers have utilized this compound to synthesize cis-oligodiacetylenes, molecules with a conjugated backbone incorporating both triple and double bonds []. This application highlights the potential of this compound in materials chemistry.
Q2: How can this compound be selectively functionalized?
A2: A significant advantage of this compound lies in its ability to undergo selective functionalization.
- Selective Mono-functionalization: Controlled bromine-magnesium exchange using reagents like iPrMgCl·LiCl allows for the generation of a β-bromocyclopentenylmagnesium reagent []. This organometallic species readily reacts with various electrophiles, resulting in the selective mono-functionalization of the starting material [].
- 1,2-Difunctionalization: In the presence of a secondary alkylmagnesium halide and a copper catalyst like Li2CuCl4, this compound undergoes bromine substitution, followed by reaction with electrophiles []. This method provides access to 1,2-difunctionalized cyclopentenes, expanding the synthetic utility of the starting material [].
Q3: Are there any studies exploring the conformational properties of molecules derived from this compound?
A: Yes, studies have investigated the conformational behavior of cis-oligodiacetylenes synthesized using this compound [].
Q4: What are the limitations of using this compound in synthesis?
A4: While a versatile building block, this compound presents some limitations:
- Cis/Trans Isomerization: Linear cis-oligodiacetylenes derived from this compound can undergo cis/trans isomerization in solution []. This isomerization can impact the desired properties of the final compound, necessitating strategies like incorporating the ene moieties into ring systems to enhance stability [].
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